molecular formula C11H9NO3 B1425220 3-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 854860-35-8

3-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No. B1425220
M. Wt: 203.19 g/mol
InChI Key: FYSFKJSKEQONJW-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the empirical formula C₁₁H₉NO₃ . It belongs to the quinoline family and contains a hydroxyl group at position 3, a methyl group at position 6, and a carboxylic acid group at position 4 on the quinoline ring . This compound has garnered interest due to its potential biological activities and applications.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Hydroxy-6-methylquinoline-4-carboxylic acid is approximately :

Scientific Research Applications

Photoluminescence and Semiconductor Properties

A novel zinc zero-dimensional structure complex, incorporating 3-hydroxy-6-methylquinoline-4-carboxylic acid, demonstrates notable photoluminescence, emitting in the blue region. This emission is attributed to ligand-to-metal charge transfer. The compound also exhibits a narrow optical band gap of 1.73 eV, indicating potential semiconductor properties (Yi et al., 2019).

Synthesis of Substituted Quinolines

A two-step synthesis method has been developed for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids. These derivatives have applications in HIV integrase projects, highlighting the compound's potential in medicinal chemistry (Jentsch et al., 2018).

Supramolecular Framework in Organic Acid-Base Adducts

Studies on noncovalent weak interactions between 2-methylquinoline and various carboxylic acid derivatives have increased our understanding of 2-methylquinoline's role in binding with these acids. This understanding aids in the development of hydrogen-bonded supramolecular frameworks, which have a range of potential applications in materials science and organic chemistry (Jin et al., 2012).

Antioxidant Properties

N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a new chemical compound, has been shown to possess excellent antioxidant properties, indicating its potential use in combating oxidative stress-related conditions (Kawashima et al., 1979).

properties

IUPAC Name

3-hydroxy-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFKJSKEQONJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719967
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methylquinoline-4-carboxylic acid

CAS RN

854860-35-8
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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